molecular formula C21H28O6 B029745 Nigakilactone I CAS No. 26121-56-2

Nigakilactone I

Cat. No. B029745
CAS RN: 26121-56-2
M. Wt: 376.4 g/mol
InChI Key: GESOKLRVLMVNMO-WCAPFRRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Nigakilactone I involves complex organic reactions, highlighting the intricacies of creating bioactive quassinoids. A related synthesis method involves tandem double intramolecular [4+2]/[3+2] cycloadditions of nitroalkenes, which might be applied to construct the core structure of similar compounds, demonstrating the potential complexity of synthesizing Nigakilactone I-like molecules (Denmark, Baiazitov, & Nguyen, 2009).

Molecular Structure Analysis

The determination of the molecular structure of Nigakilactone I and related compounds typically relies on advanced spectroscopic techniques, such as NMR. For instance, the structure of nigakilactone O was elucidated using 1D and 2D NMR techniques, highlighting the role of these methods in determining the stereochemistry of complex organic molecules (Hirota et al., 1988).

Scientific Research Applications

  • Picrasma quassioides and its compounds : Picrasma quassioides is a perennial herbaceous plant of the Simaroubaceae DC family that grows in Korea, China, Japan, and Nepal . It has a considerable history of traditional medicinal use and exhibits good therapeutic properties against several diseases, including anti-inflammatory, antibacterial, and anticancer effects . The composition of compounds contained in P. quassioides is complex, and studies on the application of P. quassioides extracts remain limited .

  • Nigakilactone O : Nigakilactone O, a new picrasane-skeletal compound, was isolated from Picrasma ailanthoides PLANCHON . Its structure, including the stereochemistry, was determined mainly by 1D and 2D NMR techniques .

  • Insecticidal Activity : Nigakilactone I, isolated from the bark of Picrasma quassioides, shows antifeedant and insecticidal activity against the Diamondback Moth . This suggests that Nigakilactone I could be used in the development of natural pesticides or insecticides .

  • Chemical Research : Nigakilactone I is part of a group of closely related lactones, including Nigakilactone A, B, and C . These compounds are of interest in chemical research, particularly in the study of their structures and properties .

  • Anti-Inflammatory Effects : Compounds from the plant species Picrasma quassioides, which Nigakilactone I is derived from, have been studied for their anti-inflammatory effects . While specific studies on Nigakilactone I are not readily available, it’s possible that it shares similar properties with other compounds from the same plant.

  • Chemical Research : Nigakilactone I is part of a group of closely related lactones, including Nigakilactone A, B, and C . These compounds are of interest in chemical research, particularly in the study of their structures and properties .

  • Potential Therapeutic Properties : Picrasma quassioides and its extracts exhibit good therapeutic properties against several diseases, including anti-inflammatory, antibacterial, and anticancer effects . Nigakilactone I, being a compound of Picrasma quassioides, might share these therapeutic properties.

Safety And Hazards

The safety and hazards associated with Nigakilactone I are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling Nigakilactone I .

properties

IUPAC Name

(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESOKLRVLMVNMO-WCAPFRRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

picrasin B

CAS RN

26121-56-2
Record name (2α)-2-Hydroxy-12-methoxypicras-12-ene-1,11,16-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26121-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nigakilactone I
Reactant of Route 2
Nigakilactone I
Reactant of Route 3
Nigakilactone I
Reactant of Route 4
Nigakilactone I
Reactant of Route 5
Nigakilactone I
Reactant of Route 6
Nigakilactone I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.